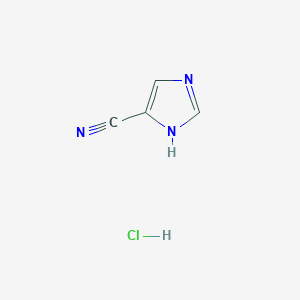

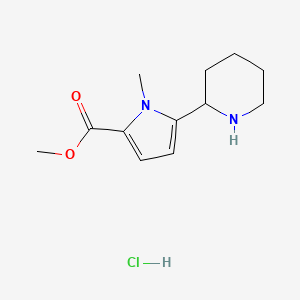

1H-Imidazole-4-carbonitrile hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Imidazole-4-carbonitrile is a derivative of imidazole used in the preparation of C17,20-lyase inhibitor for the treatment of androgen-dependent prostate cancer .

Synthesis Analysis

The synthesis of imidazoles has seen significant advances in recent years. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .

Physical And Chemical Properties Analysis

1H-Imidazole-4-carbonitrile has a molecular weight of 93.09 . It has a melting point of 143.5-144.5 °C and a predicted boiling point of 388.1±15.0 °C . It is a solid substance that is off-white to light yellow in color .

科学的研究の応用

Synthesis and Chemical Properties

- 1H-Imidazole-4-carbonitrile hydrochloride derivatives have been synthesized and analyzed for their structural and chemical properties. For example, Suwiński and Świerczek (1998) described the synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitrile and its derivatives (Suwiński & Świerczek, 1998).

Pharmaceutical Chemistry

- The compound has been utilized in the synthesis of biologically active derivatives. For instance, Andersen and Pedersen (1986) converted 5-Amino-1H-imidazole-4-carboxamide hydrochloride into N6-substituted 2-azaadenines and 2-azahypoxanthines (Andersen & Pedersen, 1986).

Analytical Applications

- 1H-Imidazole derivatives have been applied in the analytical detection of chemical compounds. Okamoto et al. (1980) demonstrated the use of 4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride in the fluorometric determination of hydrogen peroxide (Okamoto, Inamasu, & Kinoshita, 1980).

Crystallography and Material Science

- The crystal structure of various 1H-imidazole derivatives has been elucidated to understand their molecular interactions and properties. Özbey et al. (2004) reported the synthesis and crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H- benzimidazole-5-carbonitrile (Özbey, Kaynak, Göker, & Kuş, 2004).

Catalysis and Chemical Reactions

- 1H-imidazole derivatives have been used as catalysts in various chemical reactions. Yarie et al. (2018) designed and synthesized 1H-imidazol-3-ium trinitromethanide as a recyclable nanostructured ionic liquid catalyst for the synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles (Yarie et al., 2018).

Prebiotic Chemistry

- The synthesis of 1H-imidazole derivatives from prebiotic compounds has been explored to understand early life chemistry. Sanchez, Ferris, and Orgel (1968) discussed the conversion of 4-aminoimidazole-5-carbonitrile derivatives to purines, which are key components in biological systems (Sanchez, Ferris, & Orgel, 1968).

Antiviral Research

- Research has investigated the potential antiviral properties of imidazole derivatives. Bizzarri et al. (2021) synthesized amino imidazole carbonitrile derivatives with significant activity against influenza A virus (Bizzarri et al., 2021).

作用機序

Safety and Hazards

1H-Imidazole-4-carbonitrile should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

While specific future directions for 1H-Imidazole-4-carbonitrile hydrochloride were not found, imidazole compounds are known to have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Therefore, it is likely that research into the properties and applications of 1H-Imidazole-4-carbonitrile hydrochloride will continue.

特性

IUPAC Name |

1H-imidazole-5-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3.ClH/c5-1-4-2-6-3-7-4;/h2-3H,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMJHPJDKJDPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2600312.png)

![(E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B2600319.png)

![N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide](/img/structure/B2600321.png)

![4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one](/img/structure/B2600322.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-phenylethanediamide](/img/structure/B2600325.png)

![3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2600327.png)

![2-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2600334.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2600335.png)